molecular formula C13H18 B14591809 1-(Hex-1-en-1-yl)-4-methylbenzene CAS No. 61153-37-5

1-(Hex-1-en-1-yl)-4-methylbenzene

Cat. No.: B14591809
CAS No.: 61153-37-5
M. Wt: 174.28 g/mol
InChI Key: BPNRCAKPBNDWPB-UHFFFAOYSA-N
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Description

1-(Hex-1-en-1-yl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a hex-1-en-1-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hex-1-en-1-yl)-4-methylbenzene can be synthesized through various methods. One common approach involves the alkylation of toluene with hex-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Hex-1-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the double bond in the hex-1-en-1-yl group can be achieved using catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1-(hexyl)-4-methylbenzene.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

1-(Hex-1-en-1-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hex-1-en-1-yl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(Hex-1-en-1-yl)benzene: Lacks the methyl group on the benzene ring.

    4-Methylstyrene: Lacks the hex-1-en-1-yl group.

    1-(Hex-1-en-1-yl)-4-ethylbenzene: Contains an ethyl group instead of a methyl group.

Uniqueness: 1-(Hex-1-en-1-yl)-4-methylbenzene is unique due to the presence of both the hex-1-en-1-yl group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61153-37-5

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-hex-1-enyl-4-methylbenzene

InChI

InChI=1S/C13H18/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h6-11H,3-5H2,1-2H3

InChI Key

BPNRCAKPBNDWPB-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1=CC=C(C=C1)C

Origin of Product

United States

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